molecular formula C13H15Cl2N3O2S B7107162 N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-1-oxo-3,4-dihydro-2H-thiopyran-5-carboxamide

N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-1-oxo-3,4-dihydro-2H-thiopyran-5-carboxamide

Cat. No.: B7107162
M. Wt: 348.2 g/mol
InChI Key: JAOIQVMYDZZJBS-UHFFFAOYSA-N
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Description

N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-1-oxo-3,4-dihydro-2H-thiopyran-5-carboxamide is a complex organic compound that features a pyridine ring substituted with chlorine atoms, an aminoethyl group, and a thiopyran ring

Properties

IUPAC Name

N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-1-oxo-3,4-dihydro-2H-thiopyran-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2N3O2S/c14-10-6-11(15)12(18-7-10)16-3-4-17-13(19)9-2-1-5-21(20)8-9/h6-8H,1-5H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOIQVMYDZZJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CS(=O)C1)C(=O)NCCNC2=C(C=C(C=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-1-oxo-3,4-dihydro-2H-thiopyran-5-carboxamide typically involves multiple steps. One common approach starts with the preparation of 3,5-dichloropyridine, which is then reacted with an aminoethyl group to form the intermediate compound. This intermediate is subsequently reacted with a thiopyran derivative under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-1-oxo-3,4-dihydro-2H-thiopyran-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .

Mechanism of Action

The mechanism of action of N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-1-oxo-3,4-dihydro-2H-thiopyran-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-1-oxo-3,4-dihydro-2H-thiopyran-5-carboxamide is unique due to its combination of a chlorinated pyridine ring, an aminoethyl group, and a thiopyran ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

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